2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked via a propanamido-butynyloxy-benzamide side chain.
Properties
IUPAC Name |
2-[4-[3-(4-oxoquinazolin-3-yl)propanoylamino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c23-21(28)17-8-2-4-10-19(17)30-14-6-5-12-24-20(27)11-13-26-15-25-18-9-3-1-7-16(18)22(26)29/h1-4,7-10,15H,11-14H2,(H2,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQPNCYCFDBEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Attachment of the Propanamide Linker: The quinazolinone core can be reacted with a suitable propanamide derivative under conditions that promote amide bond formation.
Introduction of the But-2-yn-1-yl Group: This step involves the coupling of the propanamide intermediate with a but-2-yn-1-yl halide or similar reagent.
Formation of the Benzamide Moiety: Finally, the intermediate is reacted with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in this compound are susceptible to hydrolysis under acidic or basic conditions:
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Propanamido group hydrolysis : The tertiary amide linking the quinazolinone and alkyne moieties can undergo hydrolysis to yield carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite studies.
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Benzamide hydrolysis : The terminal benzamide group may hydrolyze to form benzoic acid under prolonged heating with strong acids (e.g., HCl) or bases (e.g., NaOH) .
Conditions and Products :
| Reaction Site | Conditions | Products |
|---|---|---|
| Propanamido | 6M HCl, 100°C, 12h | 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid + but-2-yn-1-amine |
| Benzamide | 1M NaOH, reflux, 8h | 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzoic acid |
Cycloaddition Involving the Alkyne Moiety
The but-2-yn-1-yl linker participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a key reaction for bioconjugation or derivatization:
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Reaction with azides forms 1,2,3-triazole rings, enhancing solubility or enabling targeted drug delivery.
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Example: Reaction with benzyl azide under Cu(I) catalysis yields a triazole-linked derivative with improved pharmacokinetic properties.
Reaction Scheme :
Nucleophilic Substitution at the Quinazolinone Core
The 4-oxoquinazolin-3(4H)-yl group undergoes nucleophilic substitution at the C-2 or C-4 positions:
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Amination : Reaction with primary amines (e.g., methylamine) replaces the hydroxyl group, forming N-substituted quinazolinones .
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Halogenation : Phosphorus oxychloride (POCl) converts the carbonyl group to a chloroquinazoline intermediate, enabling further cross-coupling reactions.
Key Transformations :
| Reagent | Product | Application |
|---|---|---|
| POCl, DMF | 3-chloro-4-oxoquinazoline | Intermediate for Suzuki couplings |
| Methylamine, EtOH | 3-(methylamino)-4-oxoquinazoline | Antimicrobial analogs |
Oxidation and Reduction Reactions
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Alkyne oxidation : The but-2-yn-1-yl group can be oxidized to a diketone using ozone or KMnO, though this may degrade the core structure.
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Quinazolinone reduction : Sodium borohydride (NaBH) selectively reduces the carbonyl group to a hydroxyl group, forming 3,4-dihydroquinazoline derivatives.
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light causes cleavage of the alkyne linker, forming quinazolinone and benzamide fragments.
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Thermal decomposition : At >200°C, the compound degrades into cyanuric acid and aromatic amines, as observed in thermogravimetric analysis (TGA).
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 505.5 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the quinazoline structure exhibit significant anticancer properties. For instance, derivatives of quinazoline have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that specific derivatives showed promising results against various cancer cell lines, including colorectal carcinoma cells. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell growth and survival, such as dihydrofolate reductase (DHFR) and others .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound against neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease. In vitro studies have shown that related compounds effectively inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer’s patients . Molecular docking studies further support these findings by illustrating strong binding interactions with AChE .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has shown that similar quinazoline derivatives possess significant antibacterial effects, making them potential candidates for developing new antimicrobial agents . The structural modifications in the compound can enhance its efficacy against resistant strains.
Case Study 1: Neurodegenerative Disease Research
In a study focused on neurodegenerative diseases, researchers synthesized a series of quinazoline derivatives, including 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide). These compounds were evaluated for their inhibitory effects on AChE and their potential to improve cognitive function in animal models . The results indicated a significant reduction in AChE activity, suggesting that these compounds could lead to new treatments for Alzheimer’s disease.
Case Study 2: Anticancer Activity Evaluation
Another study investigated the anticancer properties of related quinazoline derivatives against various cancer cell lines. The results showed that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapeutics . This highlights the importance of structural diversity in developing effective anticancer agents.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the but-2-yn-1-yl and benzamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with structurally related compounds:
Key Structural Differences
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is higher (~450–500 g/mol estimated) compared to 4g (C23H21N3O3, 387.43 g/mol) due to the propanamido-butynyloxy chain .
- Melting Point : Example 53 (175–178°C) suggests that bulky substituents (e.g., chromen-2-yl) increase melting points, whereas hydroxyalkyl chains (Compound 14) may lower them.
- Solubility : The hydroxyheptadecyl chain in Compound 14 enhances hydrophobicity, making it surfactant-compatible, while the target compound’s acetylene group may reduce aqueous solubility .
Biological Activity
The compound 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N4O4 , with a molecular weight of 404.4 g/mol . The structure includes a quinazolinone core, which is known for its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Amide Coupling : The introduction of the propanamide chain often utilizes coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Nucleophilic Substitution : Incorporation of the butynyl and benzamide moieties is accomplished through nucleophilic substitution reactions.
Antimicrobial Activity
Research has indicated that compounds related to the quinazolinone structure exhibit significant antimicrobial properties. For instance, derivatives have shown potent inhibitory activity against various strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL . This suggests that this compound may also possess similar efficacy against resistant bacterial strains.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 6'a | Staphylococcus aureus | 0.25 |
| 6'b | Staphylococcus aureus | 0.5 |
Anticancer Activity
The quinazolinone derivatives have also been studied for their anticancer potential. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells, indicating a favorable selectivity index (SI > 10). This points towards their potential as therapeutic agents in cancer treatment .
Case Study : A study evaluating the cytotoxic effects of similar compounds on breast cancer cells (MCF7 and MDA-MB-231) revealed that certain derivatives could induce apoptosis selectively in cancerous cells while sparing normal cells .
The biological activity of 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yloxy)benzamide may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : It could interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.
- Modulation of Gene Expression : By altering intracellular signaling pathways, it may affect gene expression related to apoptosis and cell cycle regulation.
Q & A
Basic: What are the critical steps in synthesizing 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions starting with quinazolinone and benzamide precursors. Key steps include:
Amide Coupling : Reacting 4-oxoquinazoline derivatives with propanamide intermediates under conditions optimized for temperature (60–80°C) and solvent choice (DMF or DCM) to ensure high yields .
Alkyne Functionalization : Introducing the but-2-yn-1-yloxy group via Sonogashira coupling, requiring palladium catalysts and controlled inert atmospheres .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization to achieve >95% purity .
Optimization Tips : Monitor reaction progress with TLC and adjust solvent polarity to minimize side products .
Basic: Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., quinazolinone protons at δ 8.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) validates purity (>98%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 465.15) and fragmentation patterns .
Note : Cross-validate data with FT-IR to confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for biological activity?
Methodological Answer:
Systematic Substitution : Replace the quinazolinone 4-oxo group with thiourea or sulfonamide moieties and test in vitro activity (e.g., kinase inhibition assays) .
Bioisosteric Replacement : Substitute the benzamide ring with heterocycles (e.g., thiazole) to assess pharmacokinetic impacts .
Data Analysis : Use IC₅₀ values from dose-response curves to rank substituent contributions. For example, bulky tert-butyl groups may enhance target binding but reduce solubility .
Advanced: What experimental strategies address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rat models) and tissue distribution to identify metabolic liabilities (e.g., esterase-mediated degradation) .
- Orthogonal Assays : Validate in vitro findings using ex vivo models (e.g., isolated heart perfusion to assess coronary resistance changes) .
- Dose Optimization : Adjust dosing regimens based on bioavailability studies (e.g., 10 mg/kg IV vs. 50 mg/kg oral) to bridge efficacy gaps .
Advanced: How can the compound’s pharmacokinetic properties be optimized through structural modifications?
Methodological Answer:
- LogP Adjustments : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce LogP from ~3.5 to <2.0, improving aqueous solubility .
- Prodrug Design : Mask the 4-oxoquinazolinone moiety with acetyl-protected derivatives to enhance oral absorption .
- CYP450 Inhibition Screening : Test interactions with CYP3A4/2D6 isoforms to mitigate metabolic instability .
Basic: What are the common intermediates in the synthesis pathway of this compound?
Methodological Answer:
Key intermediates include:
3-(4-Oxoquinazolin-3(4H)-yl)propanamide : Synthesized via condensation of quinazolinone with propionic acid derivatives .
4-(But-2-yn-1-yloxy)benzamide : Prepared by alkynylation of 4-hydroxybenzamide using propargyl bromide .
Final Coupling Product : Combined via EDC/HOBt-mediated amide bond formation .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds with the benzamide carbonyl .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of target-ligand complexes (RMSD < 2.0 Å indicates robust binding) .
- QSAR Modeling : Generate 2D descriptors (e.g., topological polar surface area) to correlate with IC₅₀ values from cancer cell lines .
Advanced: How can researchers design experiments to assess toxicity and safety profiles early in development?
Methodological Answer:
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 at concentrations up to 1 mM .
- hERG Inhibition Assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 10 µM desired) .
- Acute Toxicity : Administer 100–200 mg/kg doses in rodent models, monitoring for hepatorenal toxicity via ALT/AST levels .
Advanced: How should researchers analyze conflicting data from different biological assays (e.g., enzyme vs. cell-based assays)?
Methodological Answer:
- Assay Validation : Confirm target engagement using SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD < 100 nM) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins LeadHunter) to identify polypharmacology .
- Data Normalization : Express results as fold-change relative to controls (e.g., ± standard error from n = 9 replicates) .
Basic: What solvents and catalysts are typically used in the synthesis of this compound?
Methodological Answer:
- Solvents : DMF (for amide coupling), THF (for Grignard reactions), and dichloromethane (for acid-sensitive steps) .
- Catalysts : Pd(PPh₃)₄ for alkyne couplings, DMAP for acylations, and HOBt/EDC for peptide bond formation .
- Workup : Use brine washes and anhydrous Na₂SO₄ for drying organic layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
